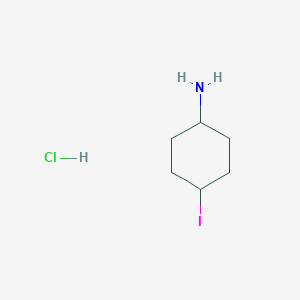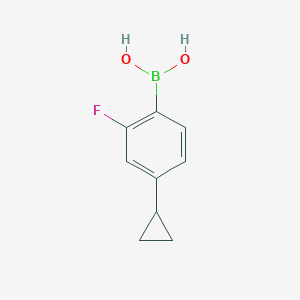
(4-Cyclopropyl-2-Fluorphenyl)boronsäure
Übersicht
Beschreibung
(4-Cyclopropyl-2-fluorophenyl)boronic acid is a boronic acid derivative with the chemical formula C9H10BFO2. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of (4-Cyclopropyl-2-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(4-Cyclopropyl-2-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by (4-Cyclopropyl-2-fluorophenyl)boronic acid is the SM coupling reaction . The compound’s action results in the formation of a new carbon–carbon bond, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the reaction conditions and the presence of other compounds.
Result of Action
The molecular effect of (4-Cyclopropyl-2-fluorophenyl)boronic acid’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Cyclopropyl-2-fluorophenyl)boronic acid is influenced by environmental factors such as the reaction conditions . For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Biochemische Analyse
Biochemical Properties
(4-Cyclopropyl-2-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes such as palladium complexes, facilitating the transmetalation process essential for the coupling reaction . Additionally, (4-Cyclopropyl-2-fluorophenyl)boronic acid can interact with proteins and other biomolecules, potentially influencing their function and stability.
Cellular Effects
The effects of (4-Cyclopropyl-2-fluorophenyl)boronic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function . The impact on cell signaling pathways can result in altered gene expression, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (4-Cyclopropyl-2-fluorophenyl)boronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyclopropyl-2-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Cyclopropyl-2-fluorophenyl)boronic acid is relatively stable under inert atmospheric conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of (4-Cyclopropyl-2-fluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects and the specific dosage ranges that result in toxicity need to be carefully studied to determine safe and effective usage.
Metabolic Pathways
(4-Cyclopropyl-2-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The specific enzymes and cofactors involved in its metabolic pathways need to be identified to understand its full impact on cellular function.
Transport and Distribution
The transport and distribution of (4-Cyclopropyl-2-fluorophenyl)boronic acid within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these interactions is essential for determining the bioavailability and efficacy of (4-Cyclopropyl-2-fluorophenyl)boronic acid in biological systems.
Subcellular Localization
The subcellular localization of (4-Cyclopropyl-2-fluorophenyl)boronic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclopropyl-2-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of (4-Cyclopropyl-2-fluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropyl-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Boronate esters or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the cyclopropyl group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine atom in addition to the fluorine atom.
2-Fluorophenylboronic acid: Fluorine atom is positioned ortho to the boronic acid group.
Uniqueness
(4-Cyclopropyl-2-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
(4-cyclopropyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYHXSERFSUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225175-39-1 | |
| Record name | (4-cyclopropyl-2-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


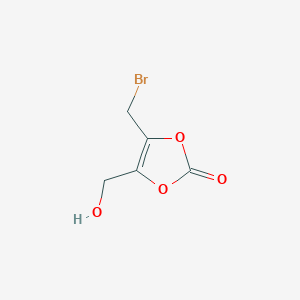
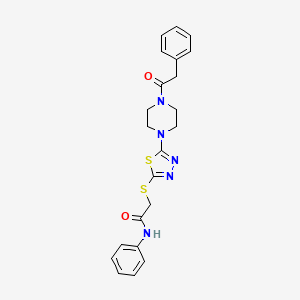
![N-[(2-chlorophenyl)methyl]-4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2584806.png)
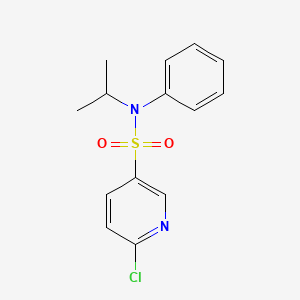
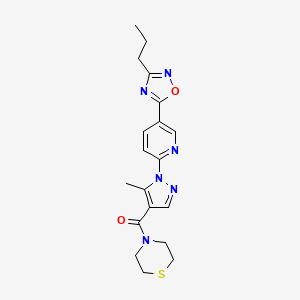
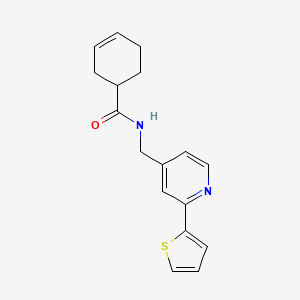
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2584818.png)
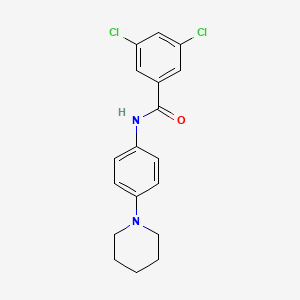
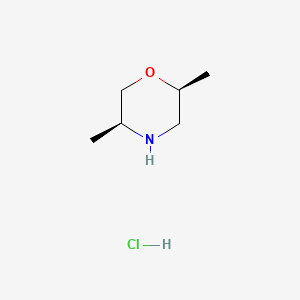
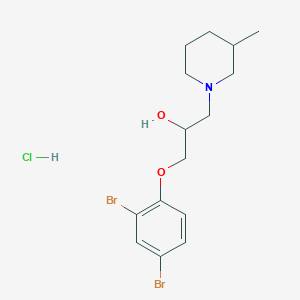
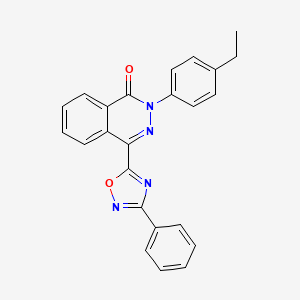
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)
